Diammonium 3-octyl dodec-4-ene-1,2,12-tricarboxylate

CAS No.: 97358-60-6

Cat. No.: VC16989887

Molecular Formula: C23H46N2O6

Molecular Weight: 446.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 97358-60-6 |

|---|---|

| Molecular Formula | C23H46N2O6 |

| Molecular Weight | 446.6 g/mol |

| IUPAC Name | diazanium;(E)-2-(2-octan-3-yloxy-2-oxoethyl)tridec-4-enedioate |

| Standard InChI | InChI=1S/C23H40O6.2H3N/c1-3-5-12-16-20(4-2)29-22(26)18-19(23(27)28)15-13-10-8-6-7-9-11-14-17-21(24)25;;/h10,13,19-20H,3-9,11-12,14-18H2,1-2H3,(H,24,25)(H,27,28);2*1H3/b13-10+;; |

| Standard InChI Key | OQNIDVAUUMZCTK-JFXLULTRSA-N |

| Isomeric SMILES | CCCCCC(CC)OC(=O)CC(C/C=C/CCCCCCCC(=O)[O-])C(=O)[O-].[NH4+].[NH4+] |

| Canonical SMILES | CCCCCC(CC)OC(=O)CC(CC=CCCCCCCCC(=O)[O-])C(=O)[O-].[NH4+].[NH4+] |

Introduction

Chemical Identity and Nomenclature

Molecular Composition and Formula

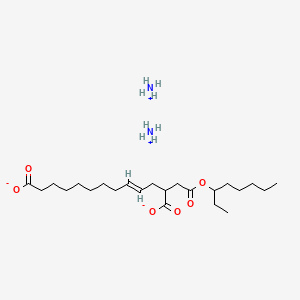

Diammonium 3-octyl dodec-4-ene-1,2,12-tricarboxylate is formally classified as a diammonium salt derived from the parent carboxylic acid, (E)-2-(2-octan-3-yloxy-2-oxoethyl)tridec-4-enedioic acid . Its molecular structure comprises:

-

A 23-carbon backbone with a central dodec-4-ene moiety () at positions 4–5.

-

Three carboxylate groups () at positions 1, 2, and 12.

-

An octyl side chain () attached via an ester linkage at position 3.

-

Two ammonium counterions () neutralizing the carboxylate charges .

The compound’s IUPAC name, diazanium;(E)-2-(2-octan-3-yloxy-2-oxoethyl)tridec-4-enedioate, reflects this arrangement .

Identifiers and Synonyms

Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 97358-60-6 | |

| EC Number | 306-635-2 | |

| SMILES | ||

| InChIKey | OQNIDVAUUMZCTK-JFXLULTRSA-N |

Synonyms include EINECS 306-635-2 and systematic variants describing its ester-carboxylate structure .

Synthesis and Production

Synthetic Pathways

The compound is synthesized via ammoniation of the parent tricarboxylic acid, (E)-2-(2-octan-3-yloxy-2-oxoethyl)tridec-4-enedioic acid (CID 44150024) . This reaction typically involves:

-

Esterification: The parent acid reacts with 3-octanol under acidic conditions to form the ester linkage.

-

Neutralization: Treatment with aqueous ammonia () converts carboxyl groups () to carboxylate ammonium salts ().

Structural and Physicochemical Properties

Molecular Geometry and Conformation

The compound’s structure features:

-

Planar regions around the alkene () and ester () groups.

-

Flexible alkyl chains contributing to high rotatable bond counts (18 bonds) .

-

Zwitterionic characteristics due to ammonium-carboxylate interactions, enhancing solubility in polar solvents .

Computed Physicochemical Data

PubChem-derived properties include:

| Supplier | Purity | Form | Price Range (USD/g) |

|---|---|---|---|

| Molbase | 96–99% | Powder | 150–300 |

| Alfa Chemistry | 98% | Crystalline | 200–350 |

| Parchem | 97% | Lyophilized | 180–320 |

Prices as of April 2025; bulk orders may qualify for discounts.

Future Research Priorities

Mechanistic Studies

-

Solubility Profiles: Systematic evaluation in aqueous and organic solvents.

-

Thermal Stability: Thermogravimetric analysis (TGA) to determine decomposition thresholds.

Applied Research

-

Catalysis: Testing efficacy as a ligand in transition-metal-catalyzed reactions.

-

Material Synthesis: Incorporating into polymers or nanocomposites for enhanced properties.

Toxicology and Ecotoxicology

-

Acute Toxicity: Rodent studies to establish LD values.

-

Biodegradation: Assessing environmental fate via OECD 301 protocols.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume